5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-dibenzylimidazolidin-2-yl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-28-23-13-12-21(16-22(23)27)24-25(17-19-8-4-2-5-9-19)14-15-26(24)18-20-10-6-3-7-11-20/h2-13,16,24,27H,14-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMNTJQBYLKFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 1,3 Dibenzyl 2 Imidazolidinyl 2 Methoxyphenol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol suggests several potential disconnection pathways. The most logical approach involves two primary strategic disconnections:
C5-Aryl Bond Disconnection: The bond between the C-5 position of the imidazolidine (B613845) ring and the 2-methoxyphenol (guaiacol) moiety can be disconnected. This suggests an electrophilic substitution or coupling reaction where the imidazolidine ring acts as an electrophile (or a precursor to one) and the electron-rich guaiacol (B22219) acts as a nucleophile. This leads to precursors such as a C-5 functionalized imidazolidine (e.g., a 5-halo or 5-hydroxy derivative) or an iminium ion intermediate, and guaiacol.
Imidazolidine Ring Disconnection: The imidazolidine core itself can be deconstructed. The most common and direct disconnection breaks the two N-C2 bonds and the C4-C5 bond, leading back to three primary components: N,N'-dibenzylethylenediamine, an aldehyde (or its equivalent) to provide the C2 carbon, and a two-carbon unit bearing the 2-methoxyphenol group. A more convergent approach would be a [3+2] cycloaddition, disconnecting the ring into an azomethine ylide and an imine. However, the most practical disconnection for this specific target simplifies to N,N'-dibenzylethylenediamine and a suitable three-carbon electrophile already containing the 2-methoxyphenol substituent.
Based on these considerations, a plausible forward synthesis would involve the preparation of key precursors followed by their strategic assembly.
Precursor Synthesis and Derivatization Approaches
The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.
N,N'-Dibenzylethylenediamine: This precursor is commercially available or can be readily synthesized by the double N-alkylation of ethylenediamine (B42938) with benzyl (B1604629) chloride or benzyl bromide under basic conditions.
2-Methoxyphenol (Guaiacol): This is a readily available commodity chemical. sigmaaldrich.comnih.gov For the proposed synthesis, it may need to be derivatized to facilitate its introduction.
Electrophilic Partner: A crucial precursor is a molecule that can react with N,N'-dibenzylethylenediamine to form the C2-C4-C5 portion of the ring with the phenol (B47542) already attached. A potential candidate is a protected derivative of 3-(2-methoxyphenyl)-2,3-dihydroxypropanal or a similar three-carbon synthon. The synthesis of such precursors can be challenging but may be approached from 2-methoxybenzaldehyde (B41997) through chain extension methodologies. For instance, a Wittig reaction followed by dihydroxylation and oxidation could yield the desired aldehyde. Protecting the phenolic hydroxyl group, for example as an isopropyl ether, is a common strategy to prevent side reactions during synthesis. nih.gov
Detailed Multi-step Synthesis Protocols for the Imidazolidine Core
The construction of the substituted imidazolidine core can be approached through several established and modern synthetic methods.
The formation of the 1,3-dibenzylimidazolidine ring is typically achieved through the condensation of N,N'-dibenzylethylenediamine with an aldehyde. rsc.org This reaction proceeds via the formation of a di-imine intermediate, which then undergoes intramolecular cyclization.
A general procedure involves refluxing a solution of N,N'-dibenzylethylenediamine with the desired aldehyde in a solvent like toluene, often with azeotropic removal of water to drive the reaction to completion. nih.gov While formaldehyde (B43269) is commonly used to generate an unsubstituted C-2 imidazolidine, other aldehydes can be used to introduce substituents at this position. rsc.org
More advanced methods for forming substituted imidazolidine rings include 1,3-dipolar cycloaddition reactions. nih.govorganic-chemistry.org These reactions, often catalyzed by metal salts like silver acetate, involve the in-situ generation of an azomethine ylide from an imine, which then reacts with a dipolarophile. This approach allows for the construction of highly functionalized imidazolidines with good control over stereochemistry. nih.govresearchgate.net
Attaching the 2-methoxyphenol group at the C-5 position is the key step defining the target molecule. Two primary strategies can be envisioned:
Strategy A: Cyclization with a Pre-functionalized Aldehyde This approach involves the reaction of N,N'-dibenzylethylenediamine with an aldehyde that already contains the 2-methoxyphenol moiety. For example, a protected form of 2-hydroxy-3-(2-methoxyphenoxy)propanal could be used. The reaction would proceed as a standard condensation to form the imidazolidine ring, followed by deprotection of the phenolic hydroxyl group.
Strategy B: Post-cyclization C-5 Functionalization This strategy involves first forming an imidazolidine ring with a reactive group at the C-5 position, which is then displaced by 2-methoxyphenol. An alternative and more direct method involves the acid-catalyzed reaction of a pre-formed imidazolidine, such as 1,3-dibenzylimidazolidine-2-one, with an excess of 2-methoxyphenol. This reaction can proceed through the formation of a cyclic N-acyliminium ion intermediate, which is a potent electrophile. The electron-rich 2-methoxyphenol can then attack the C-5 position in a Friedel-Crafts-type reaction. A similar strategy has been successfully employed for the synthesis of 4-(het)arylimidazolidin-2-ones. nih.gov The reaction would likely be regioselective, favoring substitution at the position para to the hydroxyl group of guaiacol due to steric hindrance at the ortho position.
The efficiency of imidazolidine synthesis is highly dependent on the reaction conditions. wisdomlib.org Optimization involves the systematic adjustment of parameters to maximize yield and minimize side products. researchgate.net Key variables include the choice of catalyst, solvent, temperature, and reaction time.
Below is an interactive table summarizing typical parameters for optimization based on related syntheses.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Desired Outcome |
| Catalyst | Trifluoroacetic Acid (TFA) | Silver Triflate (AgOTf) | Montmorillonite KSF | High Yield, High Selectivity |
| Solvent | Toluene | Dichloroethane (DCE) | Acetonitrile (MeCN) | Good Solvation, No Side Reactions |
| Temperature | Room Temperature | 50 °C | Reflux | Faster Reaction, Stable Product |
| Reaction Time | 12 hours | 24 hours | 48 hours | Complete Conversion |
Users can sort and filter this table to see how different combinations of reaction conditions might be applied to optimize the synthesis.
Stereochemical Control and Diastereoselective/Enantioselective Syntheses
The target molecule, this compound, has two potential stereocenters at the C-2 and C-5 positions of the imidazolidine ring. Controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of these centers is a key aspect of modern synthetic chemistry.
Diastereoselective synthesis of substituted imidazolidines can be achieved through various methods. For instance, 1,3-dipolar cycloaddition reactions often exhibit high levels of diastereoselectivity, which can be controlled by the choice of catalyst (e.g., Lewis acids) or the nature of the reactants. rsc.orgnih.gov The steric bulk of substituents on the azomethine ylide and the dipolarophile can direct the approach of the reactants, leading to the preferential formation of one diastereomer.
For enantioselective synthesis, chiral catalysts or auxiliaries are employed. The use of chiral Brønsted acids or chiral metal complexes (e.g., with silver or copper) can create a chiral environment that favors the formation of one enantiomer over the other. rsc.orgresearchgate.net For example, silver-catalyzed cycloadditions using chiral phosphine (B1218219) ligands have been shown to produce imidazolidines with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to 99:1 dr). researchgate.net The benzyl groups on the imidazolidinone catalyst can shield one face of the derived iminium ion, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemical outcome. acs.org
Exploration of Green Chemistry Principles in Synthetic Routes
The traditional synthesis of imidazolidines often involves the use of volatile organic solvents, elevated temperatures, and sometimes harsh acidic or basic catalysts, which can lead to environmental concerns and challenges in product purification. rsc.org The growing emphasis on sustainable chemical practices has spurred the exploration of greener alternatives for the synthesis of such heterocyclic compounds. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, can be effectively applied to the proposed synthesis of this compound.
Key areas for the application of green chemistry principles in this synthesis include the use of environmentally benign solvents, the development of catalyst-free or reusable catalytic systems, and the implementation of energy-efficient reaction conditions.
Solvent Selection:
One of the cornerstones of green chemistry is the use of safer solvents. Traditional syntheses of imidazolidines have often been carried out in solvents like benzene, toluene, or absolute ethanol. rsc.org A greener approach would be to utilize water as the reaction medium. Research has demonstrated the successful synthesis of various N,N'-disubstituted imidazolidines via the condensation of aldehydes and diamines in a water suspension medium at room temperature. rsc.org This method not only eliminates the need for hazardous organic solvents but can also simplify the work-up procedure, as the product often precipitates out of the aqueous phase.
Another green alternative is the use of solvent-free reaction conditions. acgpubs.orgresearchgate.net By grinding the reactants together, with or without a catalyst, the need for a solvent is completely obviated. acgpubs.org This approach significantly reduces waste and can lead to shorter reaction times and higher yields.
Catalysis:
While the condensation reaction to form imidazolidines can sometimes proceed without a catalyst, particularly with reactive aldehydes, the use of a catalyst can often improve reaction rates and yields. From a green chemistry perspective, the ideal catalyst is one that is non-toxic, efficient in small quantities, and ideally reusable.
Several green catalytic systems have been explored for the synthesis of related compounds. For instance, the use of a metal co-ordinate complex like K4[Fe(CN)6] under solvent-free conditions has been reported to efficiently catalyze the synthesis of imidazolines from 1,2-diamines and aldehydes. acgpubs.org This method is described as green, mild, and inexpensive. acgpubs.org Other approaches have utilized solid acid catalysts, which can be easily recovered and reused, further enhancing the green credentials of the synthesis.
Energy Efficiency:
Conventional heating methods often require prolonged reaction times and significant energy input. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov The use of microwave irradiation for the synthesis of functionalized benzalacetones, which involves a condensation reaction, has been shown to be highly efficient and scalable. nih.gov This technique could be readily adapted to the synthesis of the target imidazolidine, leading to substantial energy savings and a more efficient process.
The table below summarizes a comparative analysis of traditional versus green synthetic methodologies that could be applied to the synthesis of this compound.
| Parameter | Traditional Method | Green Alternative 1: Water Suspension | Green Alternative 2: Solvent-Free Catalysis | Green Alternative 3: Microwave-Assisted |
| Solvent | Toluene, Benzene, or Ethanol rsc.org | Water rsc.org | None acgpubs.orgresearchgate.net | Minimal or no solvent |
| Catalyst | Often uncatalyzed or with acid/base | None required in some cases rsc.org | K4[Fe(CN)6] (recyclable) acgpubs.org | Various catalysts can be used |
| Temperature | Room temperature to reflux rsc.org | Room temperature rsc.org | Room temperature (grinding) acgpubs.org | 40-50°C nih.gov |
| Reaction Time | Hours rsc.org | 0.5 - 4 hours rsc.org | < 15 minutes acgpubs.org | 10 - 15 minutes nih.gov |
| Energy Input | Moderate to high (prolonged heating) | Low | Very low | Low (short duration) |
| Work-up | Solvent evaporation, extraction | Filtration of precipitated product | Washing with water, recrystallization | Simplified due to cleaner reaction |
| Environmental Impact | Use of volatile organic compounds | Benign (water is the only byproduct) | Minimal waste generation | Reduced energy consumption and waste |
By adopting these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process. The choice of a specific green methodology would depend on factors such as the reactivity of the specific aldehyde, desired purity of the product, and scalability of the process.
Chemical Reactivity and Mechanistic Investigations
Reactions at the Imidazolidine (B613845) Core
The imidazolidine ring, a five-membered saturated heterocycle containing two nitrogen atoms, possesses unique reactivity centered around its three carbon atoms, particularly the C-2 aminal carbon. The presence of bulky N-benzyl groups influences the steric accessibility and electronic nature of the ring.
The 1,3-dibenzylimidazolidine ring is generally stable under neutral and basic conditions. However, the C-2 carbon, being an aminal (a functional group with two nitrogen atoms attached to the same carbon), is susceptible to hydrolysis under acidic conditions. This process involves protonation of one of the ring nitrogen atoms, which enhances the electrophilicity of the C-2 carbon and facilitates nucleophilic attack by water.
The acid-catalyzed hydrolysis pathway leads to the cleavage and opening of the imidazolidine ring, ultimately yielding N,N'-dibenzylethylenediamine and 2-methoxy-5-formylphenol. This reversible reaction is analogous to the hydrolysis of acetals and ketals. Some C(2)-substituted imidazolidines can also undergo ring-opening to form stable enamine systems, a pathway that represents a key step in carbon-fragment transfer reactions. clockss.org
Table 1: Predicted Products of Acid-Catalyzed Ring-Opening of 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol
| Reactant | Conditions | Predicted Products | Reaction Type |
|---|---|---|---|
| This compound | Aqueous Acid (e.g., HCl, H₂SO₄) | N,N'-dibenzylethylenediamine and 2-methoxy-5-formylphenol | Aminal Hydrolysis / Ring-Opening |
The C-2 carbon of the imidazolidine ring is the most reactive site within the heterocyclic core. Its character is predominantly electrophilic due to the electron-withdrawing nature of the two adjacent nitrogen atoms. This makes it a target for various nucleophiles. As mentioned, acidic conditions can activate this position towards nucleophilic attack, which may result in either substitution at C-2 or complete ring cleavage. clockss.org
While the C-2 position is electrophilic, the imidazolidine ring system is also a precursor to N-heterocyclic carbenes (NHCs), which are potent nucleophiles. However, the generation of an NHC from a saturated imidazolidine requires deprotonation at the C-2 position, a process that is generally unfavorable unless the resulting carbene is stabilized or specific reagents are used to facilitate proton abstraction and elimination.
The two nitrogen atoms within the imidazolidine ring are tertiary amines, each bearing a benzyl (B1604629) substituent. As such, they retain a lone pair of electrons and can act as nucleophiles. The most common derivatization reaction for such tertiary amines is quaternization, which involves the reaction with an alkylating agent to form a quaternary ammonium (B1175870) salt. researchgate.netnih.gov
This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of an alkyl halide or another suitable alkylating agent. The presence of two tertiary nitrogen atoms in the ring means that both mono- and di-quaternization could potentially occur, depending on the stoichiometry and reactivity of the alkylating agent.
Table 2: Potential Quaternization Reactions of the Imidazolidine Nitrogen Atoms
| Alkylating Agent | Potential Product(s) | Reaction Type |
|---|---|---|
| Methyl Iodide (CH₃I) | Mono- or di-N-methyl quaternary ammonium iodide salt | Quaternization |
| Benzyl Bromide (BnBr) | Mono- or di-N-benzyl quaternary ammonium bromide salt | Quaternization |
| Ethyl Bromoacetate (BrCH₂CO₂Et) | Mono- or di-N-carboethoxymethyl quaternary ammonium bromide salt | Quaternization |
Reactivity of the 2-Methoxyphenol Moiety
The 2-methoxyphenol portion of the molecule is an electron-rich aromatic system, primed for electrophilic substitution. The existing substituents strongly influence the position of any subsequent reactions.
The phenolic ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. organicchemistrytutor.com Both are ortho-, para-directing activators. wikipedia.orglibretexts.orglkouniv.ac.in The directing effects of the substituents can be summarized as follows:
Hydroxyl group (-OH) at C-1: Strongly activating, directs to C-2 (blocked), C-4, and C-6.
Methoxy group (-OCH₃) at C-2: Strongly activating, directs to C-1 (blocked), C-3, and C-5 (blocked).
Imidazolidinyl group at C-5: The nitrogen lone pairs can participate in resonance, making it an activating ortho-, para-directing group. However, the group is bulky and may also exert a deactivating inductive effect. It directs to C-4 (blocked by -OH direction) and C-6.
Considering the combined influence, the positions most activated for electrophilic attack are C-4 and C-6. The hydroxyl group is generally a more powerful activating group than the methoxy group. Therefore, the positions ortho and para to the -OH group (C-6 and C-4) are the most electron-rich and nucleophilic. Due to the significant steric hindrance posed by the bulky 1,3-dibenzyl-imidazolidinyl group at C-5, electrophilic attack at the adjacent C-6 position is likely disfavored. Consequently, the C-4 position (para to the hydroxyl group) is the most probable site for substitution. nih.gov
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol |
| Bromination | Br₂ / FeBr₃ or Br₂ / CH₃COOH | 4-Bromo-5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol |
| Friedel-Crafts Alkylation | RCl / AlCl₃ | 4-Alkyl-5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol |
| Sulfonation | Fuming H₂SO₄ | 5-(1,3-dibenzyl-2-imidazolidinyl)-4-hydroxy-3-methoxybenzenesulfonic acid |
The methoxy group and the adjacent phenolic hydroxyl group are key sites for further functionalization.
O-Demethylation: The aryl methyl ether linkage can be cleaved to reveal a second hydroxyl group, transforming the guaiacol (B22219) derivative into a catechol derivative. This reaction is typically achieved under harsh conditions using strong protic acids like HBr or HI, or more selectively with Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comwikipedia.orglibretexts.org The cleavage of the Ar–OCH₃ bond is generally favored over the Ar–OH bond. researchgate.net
Derivatization of the Phenolic Hydroxyl: The acidic proton of the phenolic -OH group can be removed by a base, and the resulting phenoxide ion can be functionalized via O-alkylation or O-acylation using appropriate electrophiles (e.g., alkyl halides, acyl chlorides) to form ethers or esters, respectively.
Table 4: Potential Transformations of the 2-Methoxyphenol Moiety
| Transformation | Typical Reagents | Product |
|---|---|---|
| O-Demethylation | BBr₃, then H₂O; or conc. HBr, heat | 4-(1,3-dibenzyl-2-imidazolidinyl)benzene-1,2-diol |
| O-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, BnBr) | Corresponding 1-alkoxy-2-methoxy derivative |
| O-Acylation | 1. Base (e.g., Pyridine, Et₃N) 2. Acyl Halide (e.g., Acetyl Chloride) | Corresponding 2-methoxyphenyl ester derivative |
Reactions of the Hydroxyl Group
The phenolic hydroxyl group is a primary site for various chemical modifications, including etherification and esterification. These reactions are fundamental in synthetic organic chemistry for the protection of the hydroxyl group or for the introduction of new functionalities.
Etherification: The conversion of the phenolic hydroxyl group to an ether is a common transformation. The Williamson ether synthesis provides a classic method for this conversion, involving the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. masterorganicchemistry.comwikipedia.org Given the steric hindrance around the hydroxyl group by the adjacent methoxy and the bulky imidazolidine substituent, harsher reaction conditions or the use of less sterically demanding alkylating agents may be necessary for optimal yields. nih.gov
Another powerful method for etherification is the Mitsunobu reaction, which proceeds under milder, neutral conditions. wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphine (B1218219) reagent, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by an alcohol. nih.govcommonorganicchemistry.comgalchimia.com
| Reaction | Reagents | General Conditions | Expected Product |
|---|---|---|---|
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Inert solvent (e.g., DMF, Acetone), RT to reflux | 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxy-1-(alkoxy)benzene |
| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD or DIAD | Anhydrous solvent (e.g., THF, Dichloromethane), 0 °C to RT | 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxy-1-(alkoxy)benzene |
Esterification: The phenolic hydroxyl group can also be readily converted to an ester. This can be achieved through reaction with an acyl halide or an acid anhydride (B1165640) in the presence of a base, or through a direct esterification with a carboxylic acid using a coupling agent or under acidic conditions. The Mitsunobu reaction is also applicable for the esterification of phenols with carboxylic acids, offering mild reaction conditions and high yields. researchgate.net
| Reaction | Reagents | General Conditions | Expected Product |
|---|---|---|---|
| Acylation | Acyl Halide (R-COCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | Inert solvent (e.g., Dichloromethane, Toluene), 0 °C to RT | [5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenyl] acetate |
| Mitsunobu Esterification | Carboxylic Acid (R-COOH), PPh₃, DEAD or DIAD | Anhydrous solvent (e.g., THF, Dichloromethane), 0 °C to RT | [5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenyl] ester |
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound, with its proximate phenolic and imidazolidine functionalities, presents the potential for intramolecular cyclization reactions, particularly under acidic conditions. Such reactions could lead to the formation of novel polycyclic heterocyclic systems.
Another possibility is an oxidative cyclization, where an oxidizing agent could facilitate the coupling of the phenol and the imidazolidine ring. nih.govcaltech.edunih.govresearchgate.net The specific outcome of such a reaction would be highly dependent on the oxidant and reaction conditions.
Rearrangement processes for the imidazolidine ring itself are also conceivable. Ring-opening of imidazolidines can be promoted by various reagents, including Grignard reagents, and in the presence of metal complexes. researchgate.netacs.orgacs.orgresearchgate.netrawdatalibrary.net Subsequent rearrangement and recyclization could lead to different heterocyclic structures.
Oxidation and Reduction Profiles
Oxidation: The 2-methoxyphenol moiety is susceptible to oxidation. Phenolic compounds, in general, are known to act as antioxidants. nih.gov The oxidation of 2-methoxyphenols can lead to a variety of products, including quinones, through the formation of phenoxy radicals. The presence of the bulky imidazolidine substituent may influence the stability of the resulting radical and the subsequent reaction pathways. The N-benzyl groups on the imidazolidine ring are also potential sites for oxidation, although this would likely require more vigorous conditions. Catalytic dehydrogenation of the imidazolidine ring to the corresponding imidazolinium salt is another possible oxidative transformation. researchgate.net
Reduction: The aromatic phenol ring can be reduced to a cyclohexanol (B46403) derivative under catalytic hydrogenation conditions, typically using catalysts such as palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al₂O₃) under a hydrogen atmosphere. researchgate.netrsc.orgmdpi.commdpi.com The N-benzyl groups are also susceptible to hydrogenolysis under similar conditions, which would result in debenzylation to the corresponding secondary amine. nih.gov The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of either the aromatic ring or the N-benzyl groups.
| Reaction | Reagents and Catalyst | General Conditions | Expected Product |
|---|---|---|---|
| Aromatic Ring Hydrogenation | H₂, Rh/Al₂O₃ or Ru catalyst | Solvent (e.g., Ethanol, Water), Elevated pressure and temperature | 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxycyclohexanol |
| Debenzylation | H₂, Pd/C | Solvent (e.g., Ethanol, Acetic Acid), RT to moderate temperature | 5-(2-imidazolidinyl)-2-methoxyphenol |
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy would be the primary tool for determining the precise molecular structure of the compound in solution.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
A suite of 2D NMR experiments would be essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the methoxyphenol, imidazolidine (B613845), and benzyl (B1604629) rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different structural fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, providing critical information about the molecule's three-dimensional structure and the relative orientation of its substituents.
Dynamic NMR for Conformational Analysis and Fluxional Behavior
The imidazolidine ring can undergo conformational changes, such as ring inversion. Dynamic NMR studies, conducted at various temperatures, could provide insights into these processes and the energy barriers associated with them.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy would be used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: Expected characteristic absorption bands would include those for the O-H stretch of the phenol (B47542), C-O stretches of the methoxy (B1213986) and phenol groups, aromatic C-H and C=C stretches, and C-N stretches of the imidazolidine ring.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight and, consequently, the precise molecular formula of the compound by measuring the mass-to-charge ratio to a high degree of accuracy.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
If the compound is chiral, Electronic Circular Dichroism (ECD) spectroscopy could be used to determine its absolute configuration by comparing the experimental spectrum with theoretically calculated spectra.
Without access to the actual data from these analytical methods for 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol, any further elaboration would be speculative and would not meet the required standards of scientific accuracy for this specific compound.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is frequently employed to study the properties of organic molecules, including derivatives of methoxyphenol. nih.govresearchgate.net DFT calculations can provide a deep understanding of the molecule's geometry, electronic landscape, and reactivity.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. Functionals like B3LYP are commonly used for this purpose due to their accuracy in predicting molecular geometries. nih.gov
Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and the energies of molecular orbitals. This analysis helps in understanding the molecule's polarity and the nature of its chemical bonds.
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (methoxy) | e.g., 1.37 Å |
| C-N (imidazolidine) | e.g., 1.46 Å | |
| C-C (aromatic) | e.g., 1.40 Å | |
| Bond Angle | C-O-C (methoxy) | e.g., 118° |
| N-C-N (imidazolidine) | e.g., 110° | |
| Dihedral Angle | C-C-N-C | e.g., 15° |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from geometry optimization calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich methoxyphenol ring, while the LUMO may be distributed across the dibenzyl-imidazolidinyl moiety.
Table 2: Illustrative Frontier Molecular Orbital Data
| Parameter | Energy (eV) |
| HOMO Energy | e.g., -5.8 eV |
| LUMO Energy | e.g., -1.2 eV |
| HOMO-LUMO Gap | e.g., 4.6 eV |
Note: These values are for illustrative purposes only.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, as well as the nitrogen atoms of the imidazolidine (B613845) ring, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms.
Molecular Dynamics Simulations for Conformational Space Exploration
Due to the presence of multiple single bonds and flexible benzyl (B1604629) groups, this compound can exist in numerous conformations. Molecular Dynamics (MD) simulations can be used to explore this conformational space by simulating the atomic motions of the molecule over time. This provides insight into the molecule's flexibility, its accessible shapes, and the relative stability of different conformers, which can be crucial for understanding its biological activity and interactions.
Reaction Pathway Elucidation and Transition State Analysis
Theoretical methods can be employed to study potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate. Such studies could, for example, investigate the mechanism of its synthesis or its metabolic degradation pathways.
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, methods like Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions. researchgate.net Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, helping to assign the peaks observed in experimental spectra to specific molecular vibrations. researchgate.net Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are also possible and can be compared with experimental data to confirm the molecular structure.
Intermolecular Interaction Studies (e.g., hydrogen bonding, π-π stacking)
Extensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies on the intermolecular interactions of this compound. While research exists on other molecules containing methoxyphenyl or benzyl moieties, which details interactions such as hydrogen bonding and π-π stacking, no dedicated analysis for the title compound could be located.
Therefore, a detailed discussion, including data tables and specific research findings on the hydrogen bonding and π-π stacking of this compound, cannot be provided at this time. Further experimental and computational research would be required to elucidate the specific nature of its intermolecular interactions.
Exploration of Chemical Applications
Applications in Asymmetric Organic Catalysis (e.g., as Chiral Ligands or Organocatalysts)
Imidazolidine (B613845) derivatives are renowned for their use in asymmetric organocatalysis. Specifically, chiral imidazolidinones, often referred to as MacMillan catalysts, have been successfully employed in a wide range of enantioselective transformations. These catalysts operate through the formation of chiral iminium ions, which activate α,β-unsaturated aldehydes and ketones towards various nucleophilic attacks, yielding products with high enantiomeric excess.
Furthermore, chiral imidazolidine-based ligands have been synthesized and complexed with various metals to create effective catalysts for asymmetric reactions. For instance, copper(II) complexes of ligands derived from imidazolidin-4-one (B167674) have shown high catalytic activity and enantioselectivity in asymmetric Henry reactions. The stereochemical outcome of these reactions is often dependent on the specific configuration of the chiral ligand. While "5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol" possesses chiral centers and the necessary nitrogen atoms for coordination, its efficacy as a chiral ligand or organocatalyst has not been reported.
Utility as Synthetic Intermediates for the Construction of Complex Molecules
The imidazolidine ring is a versatile synthetic intermediate. Its formation through the condensation of 1,2-diamines with aldehydes or ketones is a common synthetic strategy. This core can be found in various natural products and biologically active molecules. The synthesis of highly substituted and chiral imidazolidines is an active area of research, with methodologies including multicomponent reactions and cycloadditions being developed. Although the synthesis of "this compound" is theoretically plausible, its specific use as an intermediate in the construction of more complex molecules is not documented in the available literature.
Development as Fluorescent Probes or Sensors
The imidazole (B134444) ring, a structural relative of imidazolidine, is a component of some fluorescent probes. These probes are designed to detect specific analytes, such as ions or reactive oxygen species, through changes in their fluorescence properties. The design of such probes often involves incorporating the imidazole moiety into a larger conjugated system. There is no available information to suggest that "this compound" has been investigated or developed for applications as a fluorescent probe or sensor.
Potential in Supramolecular Chemistry and Material Science
Imidazole-based compounds have been utilized in supramolecular chemistry to construct complex architectures through non-covalent interactions like hydrogen bonding and metal coordination. These supramolecular assemblies can exhibit interesting properties and have potential applications in materials science, for example, as liquid crystals. While the N-H and phenolic -OH groups in a deacetylated version of the target molecule could potentially participate in hydrogen bonding, there are no studies on the supramolecular chemistry or material science applications of "this compound."
Structure Reactivity Relationship Srr Studies and Analog Derivatization
Systematic Modifications of the 1,3-Dibenzyl Substituents
Research on related 1,3-dibenzyl-2-arylimidazolidines has shown that the introduction of electron-donating or electron-withdrawing groups on the benzyl (B1604629) rings can alter the electron density at the nitrogen atoms of the imidazolidine (B613845) ring. chemicalbook.com This, in turn, can affect the ring's stability and its susceptibility to ring-opening reactions. acs.org For instance, the presence of electron-withdrawing groups, such as nitro or chloro groups, on the phenyl rings is expected to decrease the basicity of the nitrogen atoms, potentially making the imidazolidine ring more stable towards acid-catalyzed hydrolysis. chemicalbook.com Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, would likely increase the electron density on the nitrogen atoms, which could enhance their nucleophilicity and reactivity.
The steric hindrance provided by the benzyl groups also affects the approach of reactants to the imidazolidine ring. The orientation of the pendant benzyl rings with respect to the imidazolidine ring can create a specific stereoelectronic environment that influences its chemical behavior. nih.gov
Table 1: Hypothetical Effects of Substituents on the 1,3-Dibenzyl Groups on the Reactivity of 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol
| Substituent (R) on Benzyl Rings | Electronic Effect | Expected Impact on Imidazolidine Ring Stability | Expected Impact on Nitrogen Nucleophilicity |
| -NO₂ | Electron-withdrawing | Increased | Decreased |
| -Cl | Electron-withdrawing | Increased | Decreased |
| -H | Neutral | Baseline | Baseline |
| -CH₃ | Electron-donating | Decreased | Increased |
| -OCH₃ | Electron-donating | Decreased | Increased |
Variation of the Imidazolidine Ring Substitution Pattern
The imidazolidine ring is a key structural feature, and its substitution pattern can significantly impact the compound's chemical properties. The synthesis of imidazolidines often involves the condensation of a diamine with an aldehyde, allowing for a variety of substituents to be introduced on the carbon atoms of the ring. chemicalbook.comrsc.org
Studies on substituted imidazolidines have shown that the nature of the substituents on the ring can affect its stability and its ability to act as a ligand in coordination chemistry. nih.gov For example, the introduction of bulky substituents at the 4 and/or 5 positions could sterically hinder the nitrogen atoms, thereby modulating their reactivity.
Table 2: Potential Modifications of the Imidazolidine Ring and Their Expected Influence on Molecular Properties
| Modification | Expected Influence on Molecular Properties |
| Introduction of a methyl group at C4 | Creates a chiral center, potentially leading to diastereomers with different reactivity profiles. |
| Introduction of phenyl groups at C4 and C5 | Increases steric bulk around the ring, potentially affecting its conformation and the accessibility of the nitrogen atoms. |
| Fusion with another ring system | Creates a more rigid bicyclic structure, which would significantly alter the molecule's three-dimensional shape and reactivity. |
Derivatization of the 2-Methoxyphenol Moiety
The 2-methoxyphenol group is a well-known structural motif in many natural and synthetic compounds with antioxidant properties. researchgate.netscilit.com The chemical reactivity of this moiety is largely dictated by the phenolic hydroxyl group and the methoxy group.
Derivatization of the hydroxyl group, for instance, by etherification or esterification, would block its ability to act as a hydrogen donor, which is a key mechanism for its antioxidant activity. nih.gov This would likely decrease the compound's radical scavenging capabilities. Conversely, modifications that enhance the electron-donating ability of the substituents on the phenolic ring could increase its antioxidant potential.
The methoxy group also plays a role in the electronic properties of the phenol (B47542) ring. Demethylation to a catechol (1,2-dihydroxybenzene) derivative would likely increase the antioxidant activity due to the presence of two adjacent hydroxyl groups.
Quantitative structure-activity relationship (QSAR) studies on 2-methoxyphenol derivatives have shown that electronic descriptors, such as the highest occupied molecular orbital (HOMO) energy and ionization potential, are correlated with their antioxidant capacity. nih.govresearchgate.net These studies suggest that modifications to the 2-methoxyphenol moiety that increase the HOMO energy would lead to a more potent antioxidant.
Table 3: Predicted Impact of Derivatization of the 2-Methoxyphenol Moiety on Antioxidant Activity
| Derivatization | Expected Impact on Antioxidant Activity | Rationale |
| O-methylation of the hydroxyl group | Decrease | Blocks the hydrogen-donating ability of the phenol. |
| O-acetylation of the hydroxyl group | Decrease | Blocks the hydrogen-donating ability and introduces an electron-withdrawing group. |
| Demethylation of the methoxy group | Increase | Forms a catechol moiety, which is a more effective radical scavenger. |
| Introduction of an additional hydroxyl group on the ring | Increase | Increases the number of hydrogen-donating groups. |
Correlation of Structural Changes with Chemical Reactivity Profiles
The chemical reactivity of this compound is a composite of the properties of its constituent parts. Therefore, a comprehensive understanding of its SRR requires considering the interplay between modifications of the dibenzyl groups, the imidazolidine ring, and the 2-methoxyphenol moiety.
Based on the analysis of related compounds, a number of correlations can be predicted:
Imidazolidine Ring Stability: The stability of the imidazolidine ring towards hydrolysis is expected to be influenced by the electronic effects of substituents on both the 1,3-dibenzyl groups and the 2-aryl group (the 2-methoxyphenol moiety in this case). Electron-withdrawing groups on any of the aromatic rings would likely stabilize the ring by reducing the basicity of the nitrogen atoms. chemicalbook.com
Stereochemistry and Reactivity: The introduction of substituents on the imidazolidine ring can lead to stereoisomers with distinct chemical and biological properties. The spatial arrangement of the bulky dibenzyl and 2-methoxyphenol groups will be influenced by the ring's substitution pattern, which in turn can affect how the molecule interacts with other chemical species.
Advanced Analytical Methodologies for Compound Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile organic compounds. For "5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol," a reversed-phase HPLC (RP-HPLC) method is the most suitable approach due to the compound's relatively non-polar nature, attributed to the dibenzyl and methoxyphenol moieties.
Method development would focus on optimizing the separation of the main compound from any potential starting materials, by-products, or degradation products. A C18 or C8 stationary phase would provide the necessary hydrophobic interactions for retention. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The choice of buffer and its pH would be critical to ensure the consistent ionization state of the phenolic group and the imidazolidine (B613845) nitrogens, thereby achieving sharp and symmetrical peaks.
A typical starting point for method development could involve a gradient elution to effectively separate compounds with a range of polarities. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the aromatic rings of the benzyl (B1604629) and methoxyphenol groups exhibit strong absorbance. For enhanced sensitivity and selectivity, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS).
Table 1: Representative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
Detailed Research Findings: While specific studies on "this compound" are not prevalent, research on analogous chiral imidazolines has demonstrated successful enantioselective separation using polysaccharide-based chiral stationary phases under reversed-phase conditions. mdpi.com For instance, a Chiralpak® IB® column with a mobile phase of acetonitrile, methanol, and ammonium (B1175870) acetate buffer has been effective. mdpi.com This suggests that for chiral purity analysis of the target compound, a similar approach would be highly valuable. The retention and stereodiscrimination are influenced by π-π stacking interactions between the aromatic groups of the analyte and the chiral selector. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively high molecular weight and potential for thermal lability of "this compound," direct GC-MS analysis might be challenging. However, the analysis of volatile derivatives or potential volatile impurities is a key application.
For the analysis of related impurities, such as benzyl chloride or benzyl alcohol, which could be present from the synthesis, headspace GC-MS is a suitable technique. nih.govmdpi.com This method allows for the analysis of volatile compounds in a sample matrix without the need for extensive sample preparation. mdpi.com
If direct analysis of the compound is required, derivatization of the phenolic hydroxyl group, for example, through silylation, could increase its volatility and thermal stability, making it more amenable to GC-MS analysis. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, which is invaluable for unequivocal identification.
Table 2: Illustrative GC-MS Parameters for the Analysis of Volatile Impurities Related to this compound
| Parameter | Condition |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 60 °C (2 min), then 15 °C/min to 300 °C (10 min) |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-550 amu |
Detailed Research Findings: Studies on the GC-MS analysis of N-benzyl compounds have shown that characteristic fragment ions are observed, which can aid in structural elucidation. For instance, the tropylium ion (m/z 91) is a common fragment for compounds containing a benzyl group. nih.gov Analysis of benzyl alcohol by GC-MS has been successfully performed, with a well-resolved peak and a characteristic mass spectrum that can be compared against standard libraries like NIST for confirmation. scholarsresearchlibrary.com
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged or polar compounds. Given the presence of a phenolic hydroxyl group and basic nitrogen atoms in the imidazolidine ring, "this compound" is amenable to analysis by CE, especially in acidic or basic buffer systems where the molecule can acquire a net charge.
Capillary Zone Electrophoresis (CZE) is the most common mode of CE. The separation is based on the differential migration of analytes in an electric field. For phenolic compounds, a borate buffer is often used, as it can form charged complexes with diols, enhancing separation selectivity. acs.org The pH of the background electrolyte (BGE) is a critical parameter to control the charge of the analyte and the electroosmotic flow (EOF).
Detection in CE is typically performed using UV-Vis absorbance. For enhanced sensitivity, coupling CE with a mass spectrometer (CE-MS) or using electrochemical detection can be employed. acs.orgnih.gov
Table 3: Representative Capillary Electrophoresis Method Parameters
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d., 60 cm total length (50 cm to detector) |
| Background Electrolyte | 25 mM Sodium Borate Buffer, pH 9.2 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Detailed Research Findings: Research on the analysis of phenolic compounds by CE has demonstrated its utility for separating structurally similar analytes. acs.orgmdpi.com The use of borate buffers has been shown to be effective for the separation of various phenolic compounds. acs.org Furthermore, CE coupled with electrochemical detection has been successfully applied to the analysis of phenolic compounds in complex matrices, offering high sensitivity. acs.org
Electrochemical Methods for Redox Characterization
Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of "this compound." The methoxyphenol moiety is expected to be electrochemically active, undergoing oxidation at a specific potential.
Cyclic voltammetry involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte, as well as the reversibility of the redox processes. These studies can be performed in various organic solvents with a suitable supporting electrolyte.
The data obtained from electrochemical studies can provide insights into the electronic properties of the molecule and its potential to participate in electron transfer reactions.
Table 4: Typical Experimental Conditions for Cyclic Voltammetry
| Parameter | Condition |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (TBAP) |
| Analyte Concentration | 1 mM |
| Scan Rate | 100 mV/s |
Detailed Research Findings: Studies on the electrochemistry of methoxyphenols have shown that they undergo oxidation processes. For example, the electrochemical oxidation of 2-methoxyphenol on a glassy carbon electrode has been studied, revealing an irreversible oxidation peak. acs.org The electrochemical polymerization of guaiacol (B22219) (2-methoxyphenol) has also been investigated, indicating that the phenoxyl radical formed upon oxidation can lead to polymerization. mdpi.com These findings suggest that "this compound" would exhibit an oxidation wave corresponding to the methoxyphenol group, and the potential for this oxidation would be influenced by the substituents on the aromatic ring and the imidazolidine moiety.
Conclusion and Future Research Perspectives
Summary of Synthetic Achievements and Foundational Reactivity
The synthesis of highly substituted imidazolidines is well-established, offering several reliable routes to structures analogous to 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol. nih.govrsc.org The most common and direct method involves the condensation of a 1,2-diamine with an aldehyde or ketone. For the target compound, a plausible synthetic route would involve the reaction of N,N'-dibenzyl-1,2-ethanediamine with 2-hydroxy-4-methoxybenzaldehyde.
This reaction is typically acid-catalyzed and proceeds through the formation of a cyclic aminal. The choice of solvent and reaction conditions can significantly influence the yield and purity of the product. The foundational reactivity of the imidazolidine (B613845) ring is characterized by the stability of the aminal linkage, which is generally stable under neutral and basic conditions but can be susceptible to hydrolysis in acidic environments, regenerating the parent diamine and aldehyde. nih.gov This reactivity is a key consideration for any subsequent chemical transformations.
Table 1: Plausible Synthetic Route and Key Reaction Parameters
| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |
| N,N'-dibenzyl-1,2-ethanediamine, 2-hydroxy-4-methoxybenzaldehyde | p-Toluenesulfonic acid | Toluene | 80-110 | 4-8 |
The presence of the phenolic hydroxyl group and the methoxy (B1213986) group on the phenyl ring introduces further dimensions to the compound's reactivity. The phenol (B47542) moiety can undergo a variety of reactions, including O-alkylation, O-acylation, and electrophilic aromatic substitution, while the methoxy group is generally stable but can be cleaved under harsh acidic conditions.
Identified Research Gaps and Unanswered Questions
The primary research gap is the absence of reported data for this compound itself. This lack of information presents a number of unanswered questions:
Stereochemistry: The condensation reaction to form the imidazolidine ring can result in different stereoisomers, particularly if chiral diamines or aldehydes are used. The relative and absolute stereochemistry of the substituents on the imidazolidine ring would need to be determined.
Conformational Analysis: The conformational flexibility of the five-membered imidazolidine ring and the orientation of the bulky benzyl (B1604629) and substituted phenyl groups are unknown. Understanding the preferred conformation is crucial for predicting its interaction with biological targets or its performance as a ligand in catalysis.
Spectroscopic and Crystallographic Data: There is a need for comprehensive characterization data, including NMR, IR, mass spectrometry, and single-crystal X-ray diffraction, to unequivocally confirm the structure and provide insights into its electronic and steric properties.
Chemical Stability: While the general stability of the imidazolidine core is known, the influence of the specific substituents on the ring's stability under various conditions (pH, temperature, oxidizing/reducing agents) has not been investigated.
Prospective Avenues in Synthetic Methodology and Chemical Transformations
Future research should focus on the development of stereoselective synthetic methods to control the chirality of the imidazolidine ring. The use of chiral catalysts or auxiliaries in the condensation reaction could provide access to enantiomerically pure forms of the compound. nih.gov
Furthermore, the exploration of post-synthetic modifications of the this compound scaffold could lead to a diverse library of derivatives. For instance, the phenolic hydroxyl group could be used as a handle for the introduction of other functional groups or for the attachment of the molecule to a solid support for applications in combinatorial chemistry or catalysis. The reactivity of the imidazolidine ring itself could also be exploited, for example, in ring-opening reactions or in its use as a precursor to N-heterocyclic carbenes (NHCs). nih.gov
Future Directions in Computational Modeling and Theoretical Understanding
Computational modeling can play a significant role in elucidating the properties of this compound and guiding future experimental work. tandfonline.comresearchgate.net
Table 2: Potential Computational Studies and Their Objectives
| Computational Method | Objective |
| Density Functional Theory (DFT) | To calculate the optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts). |
| Molecular Dynamics (MD) Simulations | To investigate the conformational dynamics of the imidazolidine ring and the substituent groups in different solvents. nih.gov |
| Docking Studies | To predict the binding affinity and mode of interaction with potential biological targets, such as enzymes or receptors. |
| Quantitative Structure-Activity Relationship (QSAR) | If a series of derivatives are synthesized and tested, QSAR models can be developed to correlate their chemical structure with their biological activity. |
These computational approaches can provide valuable insights into the molecule's behavior at the atomic level, helping to rationalize experimental observations and to design new molecules with desired properties.
Broader Implications for the Field of Heterocyclic Chemistry
The study of novel, highly substituted imidazolidines like this compound contributes to the broader field of heterocyclic chemistry in several ways. Imidazolidine derivatives are known to exhibit a wide range of biological activities and have applications as chiral ligands and organocatalysts. nih.govrsc.org The synthesis and characterization of this new compound would expand the chemical space of known imidazolidines and could lead to the discovery of new applications.
Moreover, the development of new synthetic methodologies for the construction of such complex heterocyclic systems can be applied to the synthesis of other important classes of compounds. The detailed investigation of the structure-property relationships in this system will also contribute to a more fundamental understanding of the chemistry of saturated five-membered nitrogen heterocycles, a cornerstone of modern medicinal and materials chemistry.
Q & A
Q. What are the standard synthetic routes for 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol?
- Methodology : The synthesis typically involves multi-step reactions under controlled conditions. For example, imidazolidine derivatives can be synthesized via condensation of aldehydes with amines, followed by cyclization. A representative procedure includes:
- Step 1 : Reacting 5-(4-methoxybenzylidene)-2-(phenylamino)-1H-imidazol-4(5H)-one with 5-bromosalicaldehyde in methanol under reflux (25 hours) with a catalytic amount of HCl .
- Step 2 : Purification via filtration and washing with methanol to isolate the product.
- Key Considerations : Optimize reaction time, solvent polarity (e.g., methanol vs. dioxane), and catalyst concentration to improve yield (e.g., 75% yield achieved in similar syntheses using NaOMe and MgCl₂) .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions. For example, methoxy groups appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with substitution .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~1600 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Determine purity (e.g., 95.5% purity achieved via reverse-phase HPLC with UV detection) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure of this compound?
- Methodology :
- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and φ/ω scans .
- Structure Refinement : Employ SHELXL for small-molecule refinement. Key parameters include:
- Unit Cell : Monoclinic space group, .
- Validation : Check R-factor convergence () and electron density maps for missing/overlapping atoms .
- Software : SHELX suite for solving and refining structures, with cross-validation against spectroscopic data .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodology :
- Case Example : If NMR suggests a planar conformation but X-ray shows a twisted imidazolidine ring:
Revisit NMR Assignments : Use 2D NMR (COSY, NOESY) to confirm proton-proton proximities.
Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian) with experimental data to identify discrepancies.
Thermal Motion Analysis : In crystallography, check ADPs (Atomic Displacement Parameters) for dynamic disorder mimicking planar geometry .
Q. How can computational methods predict biological activity and guide structural modifications?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51 for antifungal activity). Parameters:
- Grid Box : Center on active site residues (e.g., 20 ų box).
- Scoring : Compare binding energies (ΔG) of derivatives .
- SAR Studies : Modify substituents (e.g., replace methoxy with fluoro groups) and test activity. For example:
- Table : Bioactivity of Analogues
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| -OCH₃ (Parent) | 12.3 | 2.8 |
| -F | 8.7 | 3.1 |
| -Cl | 6.5 | 3.4 |
| Data derived from similar benzimidazole derivatives . |
Data Contradiction Analysis
Q. How to address inconsistent melting points in synthesized batches?
- Methodology :
- Purity Check : Re-run HPLC with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) to detect impurities .
- Polymorphism Screening : Perform XRPD (X-ray Powder Diffraction) to identify crystalline vs. amorphous forms.
- Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to compare melting endotherms between batches .
Experimental Design
Designing a study to optimize reaction yields for scale-up
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) using a Central Composite Design.
- Response Surface Analysis : Model yield (%) as a function of variables. Example conditions:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 70 | 110 |
| Methanol (%) | 50 | 90 |
| Catalyst (mol%) | 1 | 5 |
| Based on reflux optimization in . |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
